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Compound of Interest

Compound Name: 2-Cyclopropyl-2-oxoacetic acid

Cat. No.: B174798 Get Quote

For researchers, scientists, and professionals in drug development, the unambiguous structural

confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-
Cyclopropyl-2-oxoacetic acid, a molecule incorporating the valuable cyclopropyl motif

adjacent to an α-keto acid functionality, presents a unique structural challenge. Its compact

formula, C₅H₆O₃, allows for several constitutional isomers, each possessing distinct chemical

properties that can only be reliably differentiated through a multi-technique spectroscopic

approach.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of 2-
Cyclopropyl-2-oxoacetic acid and two of its plausible isomers: the β-keto acid 3-cyclopropyl-

3-oxopropanoic acid, and the ring-opened vinylogous analogue 2-oxo-4-pentenoic acid. By

understanding the causal relationships between molecular structure and spectral output,

chemists can confidently assign the correct structure and avoid the pitfalls of isomeric

ambiguity.

Molecular Structures at a Glance
The key to differentiating these isomers lies in the relative positions of their functional groups—

the cyclopropyl ring, the ketone, and the carboxylic acid. These structural variations create

unique electronic environments for each atom, leading to distinct and measurable

spectroscopic fingerprints.
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Caption: Molecular structures of the target compound and its isomers.

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Proton and Carbon
Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of

a molecule. The chemical shift (δ), multiplicity, and integration of signals in ¹H NMR, combined

with the number and type of carbon signals in ¹³C NMR, provide a detailed structural map.

¹H NMR Spectroscopy
The proton environments in the three isomers are drastically different, leading to highly

diagnostic spectra.

2-Cyclopropyl-2-oxoacetic acid: The defining feature is the set of high-field signals

characteristic of the strained cyclopropyl ring. The four methylene protons (H-2', H-3') are

diastereotopic and magnetically shielded, appearing as a complex multiplet between δ 0.9-

1.2 ppm.[1] The methine proton (H-1'), deshielded by the adjacent ketone, appears further

downfield as a multiplet around δ 2.4-2.5 ppm.[1] The carboxylic acid proton presents as a

broad singlet at δ > 10 ppm, its exact position being highly dependent on solvent and

concentration.

3-cyclopropyl-3-oxopropanoic acid (Predicted): In this β-keto acid, the cyclopropyl protons

would still be in the high-field region (δ 0.8-1.1 ppm), but the key differentiator is the

methylene bridge (-CH₂-) between the two carbonyl groups. This isolated singlet would

appear in the δ 3.5-3.8 ppm range, a region devoid of signals in the α-keto acid isomer. The
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cyclopropyl methine proton would be slightly less deshielded than in the α-isomer, likely

appearing around δ 2.0-2.2 ppm.

2-oxo-4-pentenoic acid: This linear isomer lacks a cyclopropyl group entirely. Its spectrum

would be defined by signals from the terminal vinyl group (CH₂=CH-). We would expect to

see complex multiplets in the olefinic region (δ 5.0-6.5 ppm). The methylene protons

adjacent to the vinyl group would appear around δ 3.2-3.5 ppm. The absence of any signals

upfield of ~2.0 ppm is a definitive marker against the cyclopropyl structures.

¹³C NMR Spectroscopy
The carbon skeleton of each isomer provides an equally compelling and often simpler

differentiation.

2-Cyclopropyl-2-oxoacetic acid (Predicted): Two carbonyl signals are expected in the

downfield region: the carboxylic acid carbon (~165-170 ppm) and the ketone carbon, which

is significantly more deshielded (~195-200 ppm). The cyclopropyl carbons are

characteristically upfield: the methine carbon would be around δ 20-25 ppm, and the two

equivalent methylene carbons would appear at δ 10-15 ppm.

3-cyclopropyl-3-oxopropanoic acid (Predicted): This isomer would also show two carbonyl

signals, but the ketone carbon (~205-210 ppm) would be even further downfield due to the

lack of direct conjugation with the second carbonyl. The carboxylic acid carbon would be in a

similar range (~170 ppm). A key diagnostic signal would be the methylene carbon between

the carbonyls, expected around δ 45-50 ppm. The cyclopropyl signals would be similar to the

α-isomer.

2-oxo-4-pentenoic acid (Predicted): The spectrum would be defined by the presence of sp²

carbons from the alkene, with signals around δ 120-140 ppm. The two carbonyl carbons

would be present (~165 and ~195 ppm), but the unique signature would be the absence of

the high-field sp³ signals characteristic of a cyclopropyl ring.
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Compound
Key ¹H NMR Signals (δ,
ppm)

Key ¹³C NMR Signals (δ,
ppm) (Predicted)

2-Cyclopropyl-2-oxoacetic acid
2.4-2.5 (1H, m, CH-C=O), 0.9-

1.2 (4H, m, cyclopropyl CH₂)[1]

~198 (Keto C=O), ~168 (Acid

C=O), ~22 (CH), ~12 (CH₂)

3-cyclopropyl-3-oxopropanoic

acid

~3.6 (2H, s, CO-CH₂-CO),

~2.1 (1H, m, CH-C=O), ~0.9

(4H, m)

~207 (Keto C=O), ~170 (Acid

C=O), ~48 (CH₂), ~18 (CH),

~10 (CH₂)

2-oxo-4-pentenoic acid
5.0-6.5 (3H, m, vinyl), 3.2-3.5

(2H, m, -CH₂-C=C)

~195 (Keto C=O), ~165 (Acid

C=O), 120-140 (sp² C), ~40

(sp³ CH₂)

II. Infrared (IR) Spectroscopy: A Tale of Two
Carbonyls
IR spectroscopy provides valuable information about the functional groups present, particularly

the carbonyl (C=O) stretching frequencies, which are sensitive to their electronic environment.

2-Cyclopropyl-2-oxoacetic acid: As an α-keto acid, this molecule will exhibit two distinct

C=O stretching absorptions. The carboxylic acid C=O typically appears around 1700-1730

cm⁻¹. The α-ketone C=O stretch is generally found at a higher frequency, often around 1740-

1760 cm⁻¹.[2] Crucially, the spectrum will also be dominated by a very broad O-H stretching

band from the carboxylic acid dimer, spanning from 2500-3300 cm⁻¹.

3-cyclopropyl-3-oxopropanoic acid: This β-keto acid can exist in equilibrium with its enol

tautomer, which complicates the spectrum. In the keto form, one would expect a ketone C=O

stretch (conjugated with the cyclopropyl ring) around 1690-1710 cm⁻¹ and a carboxylic acid

C=O stretch around 1710-1730 cm⁻¹. The presence of the enol form would introduce a C=C

stretch (~1640 cm⁻¹) and a broad enolic O-H stretch. The distinct separation and positions of

the two carbonyl bands are key differentiators from the α-isomer.

2-oxo-4-pentenoic acid: This isomer features a ketone and a carboxylic acid, but the ketone

is conjugated with a C=C double bond. This conjugation lowers the ketone's C=O stretching

frequency to ~1680-1695 cm⁻¹. The carboxylic acid C=O would appear around 1710-1730

cm⁻¹. A sharp C=C stretching peak would also be visible around 1630-1650 cm⁻¹.
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III. Mass Spectrometry (MS): Unravelling Isomers by
Fragmentation
While all three isomers have the same nominal mass of 114 g/mol , their fragmentation

patterns under electron ionization (EI) will be unique, providing definitive structural evidence.

2-Cyclopropyl-2-oxoacetic acid: The molecular ion ([M]⁺•) peak at m/z 114 should be

observable. A prominent fragment would arise from α-cleavage, with the loss of the carboxyl

group radical (•COOH, 45 Da) to give the stable cyclopropylcarbonyl cation at m/z 69.

Another expected fragmentation is the loss of carbon monoxide (CO, 28 Da) from the m/z 69

fragment to yield the cyclopropyl cation at m/z 41. A peak corresponding to [M-1]⁺ has also

been reported.[1]

3-cyclopropyl-3-oxopropanoic acid: The most characteristic fragmentation for this β-keto

system would be cleavage between the α and β carbons to again generate the

cyclopropylcarbonyl cation at m/z 69. However, it may also exhibit a McLafferty-type

rearrangement if a gamma-hydrogen is available on the cyclopropyl ring, although this is less

common. Loss of water (18 Da) and the carboxyl group (45 Da) are also probable.

2-oxo-4-pentenoic acid: The fragmentation will be dominated by cleavage alpha to the

carbonyl groups. Loss of •COOH (45 Da) would yield an ion at m/z 69 ([CH₂=CHCH₂CO]⁺).

Cleavage of the C-C bond between the carbonyls would result in the loss of the vinylacetyl

radical to give a fragment at m/z 45 ([COOH]⁺). The differing structures of the m/z 69 ions

between this and the cyclopropyl isomers could be confirmed with high-resolution mass

spectrometry.
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Caption: Key mass spectrometry fragmentation pathways.

Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for

spectroscopic analysis are recommended.

General Sample Preparation
Ensure the sample is of high purity (>95%), as impurities can significantly complicate

spectral interpretation.

Use high-purity deuterated solvents (for NMR) or spectroscopic-grade solvents (for IR, if in

solution).

For solid-state IR, ensure the sample is thoroughly dried to avoid interference from water

bands.

¹H and ¹³C NMR Spectroscopy Acquisition
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal

resolution.

¹H NMR Parameters:

Acquire a standard single-pulse experiment.

Set a spectral width of ~16 ppm.

Use a relaxation delay (d1) of at least 2 seconds.

Acquire a minimum of 16 scans for good signal-to-noise.

¹³C NMR Parameters:

Acquire a proton-decoupled (e.g., zgpg30) experiment.

Set a spectral width of ~220 ppm.

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (≥1024) due

to the low natural abundance of ¹³C.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the residual solvent peak or internal standard (TMS, 0.00 ppm).

Calibrate the ¹³C spectrum to the solvent peak.

FTIR Spectroscopy Acquisition
ATR (Attenuated Total Reflectance):

Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g.,

diamond or germanium).

Ensure good contact between the sample and the crystal using the pressure clamp.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.
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Parameters:

Typically scan the mid-IR range (4000-400 cm⁻¹).

Co-add at least 32 scans for a high-quality spectrum.

Use a spectral resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas

chromatograph (GC-MS) for volatile compounds.

Ionization: Use a standard electron energy of 70 eV.

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments

(e.g., m/z 35-200).

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions,

calculating mass losses to propose fragmentation pathways.
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Caption: A generalized workflow for spectroscopic structure elucidation.

Conclusion
The structural differentiation of 2-Cyclopropyl-2-oxoacetic acid from its isomers is

straightforward when a systematic, multi-technique spectroscopic approach is employed. ¹H

NMR provides the most immediate and striking evidence, with the unique high-field signals of

the cyclopropyl ring and the position of adjacent protons serving as definitive fingerprints. ¹³C

NMR corroborates this by confirming the carbon skeleton, while IR spectroscopy distinguishes

the isomers based on the precise frequencies of their carbonyl groups. Finally, mass

spectrometry offers orthogonal confirmation through unique fragmentation patterns. By

integrating data from all four techniques, researchers can achieve an unambiguous and robust

structural assignment, ensuring the integrity and validity of their scientific findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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